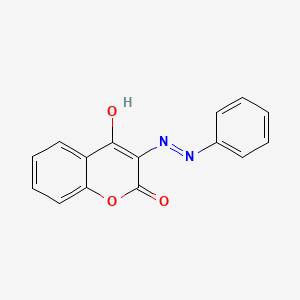
2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylazo)- is a synthetic organic compound belonging to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system with a hydroxy group at the 4-position and a phenylazo group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylazo)- typically involves the coupling of a 4-hydroxy-2H-1-benzopyran-2-one derivative with a diazonium salt derived from aniline. The reaction is usually carried out under acidic conditions to facilitate the formation of the azo bond. The general reaction scheme is as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-2H-1-benzopyran-2-one in the presence of a base such as sodium acetate to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The azo group can be reduced to an amine group using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions at the benzopyran ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous solution or catalytic hydrogenation.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-2H-1-benzopyran-2-one derivatives.
Reduction: Formation of 4-hydroxy-3-(phenylamino)-2H-1-benzopyran-2-one.
Substitution: Formation of nitro or halogenated derivatives of the benzopyran ring.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylazo)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylazo)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the azo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2H-1-benzopyran-2-one: Lacks the phenylazo group but shares the benzopyran core structure.
4-Hydroxy-3-(phenylazo)benzoic acid: Contains a similar phenylazo group but differs in the core structure.
4-Hydroxy-3-(phenylazo)phenol: Similar phenylazo group with a different core structure.
Uniqueness
2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylazo)- is unique due to the combination of the benzopyran ring system and the phenylazo group, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
52140-71-3 |
|---|---|
Formule moléculaire |
C15H10N2O3 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
4-hydroxy-3-phenyldiazenylchromen-2-one |
InChI |
InChI=1S/C15H10N2O3/c18-14-11-8-4-5-9-12(11)20-15(19)13(14)17-16-10-6-2-1-3-7-10/h1-9,18H |
Clé InChI |
ICEHXJKEHAKBEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


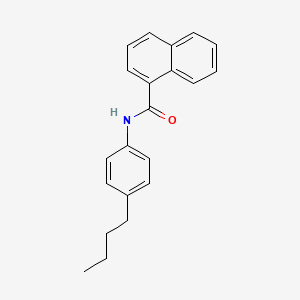
![2,5-dimethyl-N'-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide](/img/structure/B15081336.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15081364.png)
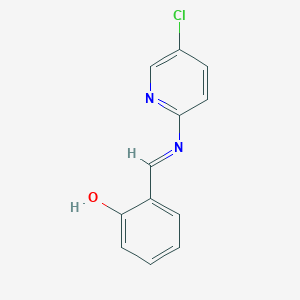

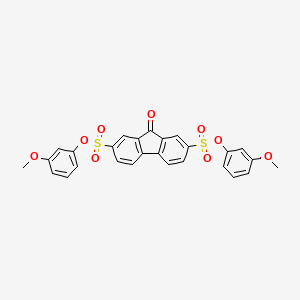

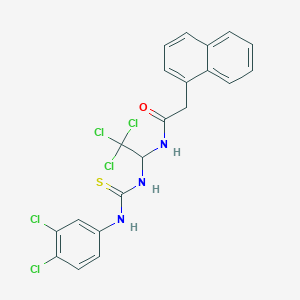
![Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15081400.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081403.png)
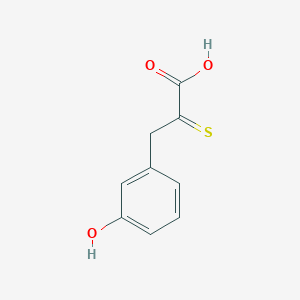
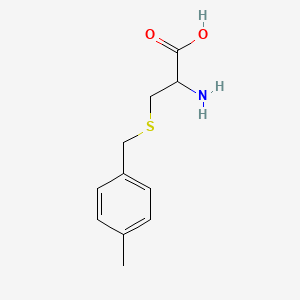
![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15081414.png)

